molecular formula C18H10Cl2N2OS B6037284 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile

Cat. No. B6037284
M. Wt: 373.3 g/mol
InChI Key: GDSFZOJFSXBOEV-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile, also known as DCTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCTA belongs to the class of compounds known as thiazoles, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile can inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and bacterial infections. In vivo studies have shown that 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has also been shown to have low toxicity in vitro and in vivo. However, one limitation of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile. Further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Additionally, studies are needed to determine the optimal dosage and administration of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile for different applications. Finally, research is needed to explore the potential of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile for use in combination therapies with other drugs.

Synthesis Methods

The synthesis of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminothiazole in the presence of a base to form a Schiff base intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde and acrylonitrile to yield 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile. The synthesis of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has been optimized to yield high purity and yield.

Scientific Research Applications

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. These properties make 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2OS/c19-13-3-6-15(16(20)8-13)17-10-24-18(22-17)12(9-21)7-11-1-4-14(23)5-2-11/h1-8,10,23H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSFZOJFSXBOEV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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